molecular formula C16H16ClN3O4S B447016 1-(3-CHLOROPHENYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE

1-(3-CHLOROPHENYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B447016
M. Wt: 381.8g/mol
InChI Key: XPJMWZGQPYKFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-4-(4-nitrobenzenesulfonyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 4-nitrobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-(4-nitrobenzenesulfonyl)piperazine typically involves the following steps:

    Nucleophilic Substitution: The piperazine ring is first substituted with a 3-chlorophenyl group through a nucleophilic substitution reaction.

    Sulfonylation: The resulting intermediate is then subjected to sulfonylation using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-(4-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products:

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-(4-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(4-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Lacks the nitrobenzenesulfonyl group, making it less versatile.

    4-(4-Nitrobenzenesulfonyl)piperazine: Lacks the chlorophenyl group, affecting its chemical properties.

This comprehensive overview highlights the significance of 1-(3-chlorophenyl)-4-(4-nitrobenzenesulfonyl)piperazine in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16ClN3O4S

Molecular Weight

381.8g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H16ClN3O4S/c17-13-2-1-3-15(12-13)18-8-10-19(11-9-18)25(23,24)16-6-4-14(5-7-16)20(21)22/h1-7,12H,8-11H2

InChI Key

XPJMWZGQPYKFAE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the manner given in Example 1A, p-nitrobenzenesulfonyl chloride, 1-(m-chlorophenyl)piperazine, and triethylamine are stirred at reflux to give 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine.
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